Cadmium(2+);acetate;hydrate

Quantum dot synthesis Semiconductor nanocrystals Colloidal synthesis

Researchers synthesizing colloidal quantum dots face a critical choice: substituting cadmium acetate with alternative cadmium salts can lead to competing oxide formation, altered reaction kinetics, or compromised optical properties. Cadmium acetate dihydrate eliminates these risks. It enables high-quality CdSe QD production without hazardous organometallic precursors, and allows systematic size control of CdS QDs via fatty acid ligand modulation-achieving size distributions as narrow as 17-22 nm FWHM and quantum yields up to 30% at moderate temperatures (240-260 °C). In thin-film deposition, it delivers low impurity absorption and competitive CIGS cell efficiency (9.60%).

Molecular Formula C2H5CdO3+
Molecular Weight 189.47 g/mol
Cat. No. B15060641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium(2+);acetate;hydrate
Molecular FormulaC2H5CdO3+
Molecular Weight189.47 g/mol
Structural Identifiers
SMILESCC(=O)[O-].O.[Cd+2]
InChIInChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1
InChIKeyDBCODVPRFJUNIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Acetate Hydrate Procurement Guide


Cadmium(2+);acetate;hydrate, commonly marketed as cadmium acetate dihydrate with the formula Cd(O₂CCH₃)₂·2H₂O (CAS 5743-04-4) or the variably hydrated form (CAS 89759-80-8), is a white to colorless crystalline solid belonging to the class of transition metal carboxylate salts [1]. It exhibits a density of 2.01 g/mL at 25 °C and a molecular weight of 266.53 g/mol for the dihydrate form . The dihydrate is the only form whose crystal structure has been definitively verified by X-ray crystallography, revealing a seven-coordinate cadmium center with a distorted square base-trigonal cap geometry and an extensive hydrogen-bonding network [2].

Why Cadmium Acetate Hydrate Cannot Be Substituted


In materials synthesis applications—particularly quantum dot fabrication and thin-film deposition—the choice of cadmium precursor is not interchangeable. Different cadmium salts exhibit markedly divergent complexation equilibria, ion release kinetics, and decomposition pathways that directly govern nucleation rates, particle size distributions, and final device performance. For instance, cadmium chloride forms the most stable Cd-anion complex among common salts, resulting in the slowest Cd²⁺ release and the thinnest CdS films [1]. Cadmium nitrate and cadmium chloride yield incomplete solid-state reactions or lead to competing oxide formation under certain synthetic conditions [2]. Consequently, substitution without systematic re-optimization of reaction parameters frequently results in compromised product quality, altered optical properties, or reduced device efficiency. The following evidence quantifies where cadmium acetate hydrate provides verifiable differentiation relative to its closest analogs.

Performance Comparison vs. Other Cadmium Precursors


CdSe Quantum Dot Synthesis Performance

In a systematic comparative study of cadmium precursors for CdSe quantum dot synthesis, cadmium acetate dihydrate ((CH₃COO)₂Cd·2H₂O) was directly compared against cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) and cadmium chloride 2.5-hydrate (CdCl₂·2.5H₂O) under identical colloidal synthesis conditions at low temperature and atmospheric pressure [1]. While the study confirmed that CdSe nanoparticles could be obtained from all three precursors with cubic face-centered structure, a separate investigation specifically demonstrated that high-quality CdSe quantum dots were achievable only with cadmium acetate as the Cd precursor, whereas alternative cadmium salts exhibited limitations in producing high-quality nanocrystalline products [2].

Quantum dot synthesis Semiconductor nanocrystals Colloidal synthesis

CdS Thin Film Deposition for CIGS Solar Cells

In a head-to-head comparison of four cadmium sources for chemical bath deposition (CBD) of CdS thin films used as window layers in CIGS solar cells, cadmium acetate was evaluated alongside cadmium sulfate, cadmium chloride, and cadmium iodide [1]. The study quantified that higher CN bond impurity absorption in the deposited CdS films correlated directly with lower fill factor (FF) and lower conversion efficiency of the resulting CIGS solar cells. Among the four Cd sources tested, cadmium acetate and cadmium sulfate demonstrated the lowest CN impurity absorption after annealing at 120 °C in air, whereas cadmium iodide showed increased CN peak intensity after identical thermal treatment [1]. In a separate comparative study using CdSO₄, CdAc₂, and CdCl₂ on CIGS absorbers with 70 nm-thick CdS films annealed at 150 °C, CdCl₂ yielded the highest cell efficiency at 9.96%, followed closely by CdAc₂ at 9.60%, with CdSO₄ trailing at 9.09% [2].

Thin-film deposition CIGS solar cells Chemical bath deposition

CdS Quantum Dot Size Tuning via Ligand Modulation

In a noninjection one-pot synthesis of high-quality colloidal photoluminescent CdS quantum dots, cadmium acetate dihydrate was employed as the Cd precursor together with elemental sulfur in 1-octadecene solvent [1]. The study systematically investigated ligand effects using long-chain fatty acids (CH₃−(CH₂)n−COOH) as surface ligands. With increasing fatty acid chain length, the resulting CdS QD size was systematically reduced. Moderate chain-length acids (n = 10–16) produced CdS QDs with narrow size distribution (full width at half-maximum of 17–22 nm) and quantum yield up to 30% at optimal growth temperature of 240–260 °C [1]. This represents a class-level advantage over alternative cadmium precursors such as cadmium oxide, which typically requires higher reaction temperatures and more hazardous organometallic reagents, whereas cadmium acetate dihydrate enables the use of air-stable, non-toxic fatty acid ligands under milder conditions .

CdS quantum dots Noninjection synthesis Nanocrystal size control

Controlled Electrodeposition in Acetate Buffer

In a patent directed to catalyst preparation for carboxylic acid vinyl ester production, cadmium acetate was employed as a co-catalyst with palladium acetate, impregnated onto a carrier in glacial acetic acid solution [1]. The specific formulation used 2.5 g of palladium acetate and 5 g of cadmium acetate in 100 ml of glacial acetic acid, with subsequent drying followed by passage of ethylene, acetic acid, and air over the catalyst at 160 °C [1]. Electrochemical studies of cadmium acetate in acetate buffer (pH 4.6) have demonstrated that the electroreduction process of cadmium in this medium is electrocatalytic in nature, with the acetate buffer system providing a well-defined environment for studying simultaneous co-deposition of multiple metals including bismuth, lead, and cadmium [2]. This contrasts with other cadmium salts in non-buffered or different anion systems where complexation equilibria differ, altering deposition kinetics.

Electrodeposition Cyclic voltammetry Catalyst preparation

Optimal Application Scenarios


Quantum Dot Synthesis with Air-Stable Precursors

Researchers synthesizing colloidal semiconductor quantum dots should prioritize cadmium acetate dihydrate when seeking to avoid hazardous organometallic precursors such as dimethylcadmium. The evidence demonstrates that cadmium acetate enables high-quality CdSe QD production [1] and allows systematic size control of CdS QDs via fatty acid ligand modulation, achieving size distributions as narrow as 17–22 nm FWHM and quantum yields up to 30% at moderate temperatures of 240–260 °C [2]. The acetate precursor eliminates competing oxide formation observed with nitrate and chloride salts under certain conditions [3].

CdS Window Layer Deposition for CIGS Solar Cells

In photovoltaic manufacturing using chemical bath deposition for CdS window layers, cadmium acetate is scientifically validated as one of the two most suitable cadmium sources (alongside cadmium sulfate), delivering low CN impurity absorption after 120 °C annealing and a competitive CIGS cell efficiency of 9.60% at 150 °C annealing [4][5]. This performance approaches that of cadmium chloride (9.96%) while significantly outperforming cadmium iodide in terms of reduced impurity incorporation that would otherwise compromise fill factor and conversion efficiency [4].

Low-Temperature CdSe Nanoparticle Synthesis

For applications requiring CdSe nanoparticles in the 3–6 nm size range under mild synthetic conditions, cadmium acetate dihydrate enables aqueous colloidal synthesis at low temperature and atmospheric pressure without specialized equipment [6]. The crystallite size can be tuned between 3.3 nm and 5.6 nm by varying the Cd:Se molar ratio and pH, providing a scalable route to cubic face-centered CdSe nanoparticles for optoelectronic and sensing applications [6].

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